2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and diverse biological activities. The trifluoromethyl group attached to the benzyl moiety enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound “2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole” are currently unknown. The compound belongs to the 1,3,4-oxadiazole class , which has been associated with a broad range of biological activities . .
Mode of Action
Compounds in the 1,3,4-oxadiazole class are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and changes caused by “this compound” are yet to be elucidated.
Biochemical Pathways
The 1,3,4-oxadiazole class of compounds is known to interact with various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 336.33, which suggests it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
Some 1,3,4-oxadiazole derivatives have shown cytotoxic activity , suggesting that “this compound” may have similar effects, but specific studies on this compound are lacking.
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides
Cellular Effects
The cellular effects of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole are currently under investigation. Preliminary studies suggest that this compound exhibits antimicrobial activity against a variety of microbial strains, including S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenyl-1,3,4-oxadiazole-5-thiol with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-(4’-tert-butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole
- 1,4-di(5-phenyl-2-oxazolyl)benzene
Uniqueness
Compared to similar compounds, 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it more suitable for applications requiring high stability and bioavailability .
Properties
IUPAC Name |
2-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-6-11(7-9-13)10-23-15-21-20-14(22-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRCEWXEQLBIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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